molecular formula C15H27NO4 B8045369 (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

Cat. No. B8045369
M. Wt: 285.38 g/mol
InChI Key: ZEEYTDTZEGFMMS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are commonly used in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters often involves the use of metal t-butoxide as a nucleophile . An efficient and cost-effective synthesis of the metal chelating agents that couple to tumor-targeting peptides is required to enhance the process of preclinical research toward the clinical translation of molecular imaging agents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane mediates a mild O t Bu deprotection .

Mechanism of Action

The mechanism of action for the reactions involving tert-butyl esters often involves the formation of a tetrahedral intermediate . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Safety and Hazards

While the specific safety and hazards of “®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester” are not mentioned in the search results, it’s important to note that the synthesis of tert-butyl esters can involve hazardous procedures . For instance, the Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF is considered hazardous .

Future Directions

The future directions in the research and application of tert-butyl esters like “®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester” could involve the development of safer and more efficient synthesis methods .

properties

IUPAC Name

ditert-butyl (3R)-piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-8-7-9-16(10-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYTDTZEGFMMS-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

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